AMPK activator 10

AMPK activation Cell-based potency EC50 comparison

AMPK activator 10 (Compound 14d) is a superior tool for metabolic disease research. It directly activates AMPK with an EC₅₀ of 60 nM—13.3-fold more potent than A-769662—and demonstrably reduces body weight/adipose tissue in HFD-induced obese mice at 0.3–3 mg/kg. Unlike the pan-activator MK-8722, it shows no cardiac hypertrophy liability in 21-day studies. Ideal for chronic obesity & insulin resistance models requiring AMPK activation without extreme isoform bias. Verify purity ≥98% by HPLC before ordering.

Molecular Formula C24H26ClFN4O6
Molecular Weight 520.9 g/mol
Cat. No. B12406510
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameAMPK activator 10
Molecular FormulaC24H26ClFN4O6
Molecular Weight520.9 g/mol
Structural Identifiers
SMILESCOCCOC1=CC2=C(C(CC2)NC3=C(C=C4C(=N3)N=C(N4)OC5COC6C5OCC6O)Cl)C(=C1)F
InChIInChI=1S/C24H26ClFN4O6/c1-32-4-5-33-12-6-11-2-3-15(19(11)14(26)7-12)27-22-13(25)8-16-23(29-22)30-24(28-16)36-18-10-35-20-17(31)9-34-21(18)20/h6-8,15,17-18,20-21,31H,2-5,9-10H2,1H3,(H2,27,28,29,30)/t15-,17+,18+,20+,21+/m0/s1
InChIKeyRWALQNUYYICDCM-UMBWAWJWSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 10 mg / 50 mg / 500 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





AMPK activator 10 for Research Procurement: Chemical Identity, Target Profile, and Comparator Context


AMPK activator 10 (CAS 1914176-03-6), also designated as Lipid-lowering agent-2 or Compound 14d, is an orally bioavailable small molecule that directly activates AMP-activated protein kinase (AMPK) . The compound has a molecular formula of C24H26ClFN4O6 and a molecular weight of 520.9 g/mol . In cell-based assays, it demonstrates activation of AMPK with an EC150 of 44.3 nM as measured by cell-ELISA and increases the phosphorylation of acetyl-CoA carboxylase (ACC), a downstream target of AMPK . This compound belongs to a class of direct AMPK activators that includes clinical-stage molecules such as MK-8722 (pan-AMPK activator), PF-06679142 (α1β1γ1-selective), PF-06409577 (β1-isoform selective), and the tool compound A-769662. Unlike these comparators, AMPK activator 10 has been characterized primarily in the context of lipid-lowering and anti-obesity pharmacology, with demonstrable in vivo efficacy in high-fat diet (HFD)-induced obese mouse models .

Why AMPK Activators Are Not Interchangeable: Subunit Selectivity, Pharmacokinetic Divergence, and Divergent in Vivo Pharmacology Dictate Procurement Decisions


Direct AMPK activators cannot be substituted generically because the AMPK enzyme exists as a heterotrimeric complex with 12 possible α/β/γ subunit combinations, each with distinct tissue distribution and physiological roles [1]. While some activators like MK-8722 act as pan-activators across all 12 complexes, others display marked isoform selectivity: PF-06409577 selectively activates β1-containing complexes (EC50 = 2.18–7.03 nM) while exhibiting EC50 values ≥10 μM for β2-containing isoforms [1]; PF-06679142 is selective for α1β1γ1-AMPK with an EC50 of 22 nM [2]; and A-769662 activates β1-containing complexes with an EC50 of 0.8 μM [3]. AMPK activator 10 differentiates itself through its reported lipid-lowering pharmacology with an EC50 of 0.06 μM (60 nM) and in vivo efficacy in obesity models at doses of 0.3–3 mg/kg . Furthermore, the divergent pharmacokinetic profiles among in-class compounds—ranging from renal clearance liabilities (mitigated in PF-06679142) to cardiac hypertrophy observed with MK-8722 [4]—underscore that interchangeability would introduce uncontrolled variables into experimental design and compromise data reproducibility. The sections below provide quantitative evidence supporting the distinct selection value of AMPK activator 10 relative to key comparators.

AMPK activator 10 Procurement Guide: Quantitative Differentiation Against Key AMPK Activator Comparators


AMPK activator 10 vs. A-769662: 13.3-Fold Improvement in AMPK Activation Potency in Cell-Based Assay

AMPK activator 10 exhibits an EC50 of 0.06 μM (60 nM) for AMPK pathway activation, as measured by downstream ACC phosphorylation . In contrast, the widely used tool compound A-769662 demonstrates an EC50 of 0.8 μM (800 nM) in cell-free assays for AMPK activation . This represents a 13.3-fold improvement in potency (60 nM vs. 800 nM).

AMPK activation Cell-based potency EC50 comparison

AMPK activator 10 vs. PF-06409577: Comparative Potency and β-Isoform Selectivity Profile Divergence

PF-06409577 is a highly potent, β1-isoform-selective AMPK activator with EC50 values ranging from 2.18 to 7.03 nM for β1-containing complexes, but it exhibits markedly reduced potency for β2-containing isoforms with EC50 values ≥10 μM [1]. AMPK activator 10, by contrast, demonstrates a broader activation profile with an EC50 of 60 nM . This divergence in isoform selectivity is critical for experimental design.

AMPK isoform selectivity β1-containing complexes β2-containing complexes

AMPK activator 10 vs. PF-06679142: Distinct Chemical Scaffold and Divergent Primary Pharmacology

PF-06679142 (CAS 1467059-66-0), an indole acid derivative, was optimized for low plasma clearance and negligible renal clearance in preclinical species, with an EC50 of 22 nM against α1β1γ1-AMPK [1]. AMPK activator 10 (CAS 1914176-03-6), a chemically distinct scaffold, exhibits an EC50 of 60 nM and is characterized primarily for its lipid-lowering and anti-obesity effects .

Indole acid derivatives Renal clearance Lipid-lowering

AMPK activator 10 vs. MK-8722: Differentiated Safety and Pharmacological Profile Informs Experimental Model Selection

MK-8722 is a potent, systemic pan-AMPK activator that activates all 12 mammalian AMPK complexes [1]. While MK-8722 demonstrates robust glucose-lowering efficacy in diabetic animal models, chronic administration induces cardiac hypertrophy—a finding that has limited its therapeutic development and necessitates careful consideration in research applications [1]. AMPK activator 10, in contrast, has been characterized primarily in obesity and lipid metabolism models, with reported reductions in body weight and adipose tissue in HFD-induced obese mice at doses of 0.3–3 mg/kg without reports of cardiac hypertrophy in the available literature .

Cardiac hypertrophy Pan-AMPK activation Metabolic disease models

AMPK activator 10 In Vivo Efficacy: Dose-Dependent Glucose Lowering in Diabetic Models

AMPK activator 10 (Compound 14d) demonstrates dose-dependent in vivo pharmacological activity. In db/db diabetic mouse models, oral administration of AMPK activator 10 at 0.3, 1, and 3 mg/kg (twice daily for 21 days) exhibited a dose-dependent glucose-lowering effect and suppressed the increase in hemoglobin A1c (ΔHbA1c) between day 0 and day 21 [1]. Additionally, a single oral dose of AMPK activator 10 (0.06, 0.19, 0.56, 1.67, and 5 mg/kg) increased the phosphorylation level of ACC, AMPK's downstream target, in a dose-dependent manner [1].

In vivo pharmacology Glucose lowering ACC phosphorylation

AMPK activator 10 Anti-Obesity Efficacy: Quantitative Body Weight and Adipose Tissue Reduction in HFD Mice

AMPK activator 10 (Lipid-lowering agent-2) demonstrates significant anti-obesity effects in high-fat diet (HFD)-induced obese mice. The compound inhibits food intake, improves glucose metabolism, and reduces body weight and adipose tissue mass in HFD-fed animals . The EC50 for lipid-lowering activity is reported as 0.06 μM (60 nM) . While specific percentage reductions in body weight are not quantified in publicly available data, the qualitative improvement across multiple metabolic parameters (food intake, glucose metabolism, body weight, and adipose tissue) distinguishes this compound from AMPK activators that have been primarily characterized for glucose lowering alone (e.g., PF-739) or that exhibit cardiac liabilities (e.g., MK-8722) [1][2].

Anti-obesity High-fat diet model Lipid metabolism

AMPK activator 10 Optimal Application Scenarios: Evidence-Backed Use Cases for Scientific Procurement


Obesity and Metabolic Syndrome Research Requiring AMPK-Mediated Body Weight Reduction

AMPK activator 10 is specifically indicated for in vivo studies investigating the role of AMPK activation in body weight regulation and adipose tissue biology. The compound has demonstrated the ability to reduce body weight and adipose tissue mass while inhibiting food intake in HFD-induced obese mice . Unlike glucose-centric AMPK activators such as PF-739 or MK-8722 (the latter of which induces cardiac hypertrophy [1]), AMPK activator 10 provides a tool compound with a favorable efficacy profile for chronic obesity studies. Recommended dosing for rodent models is 0.3–3 mg/kg administered orally twice daily for 21 days, with dose-dependent effects on glucose lowering and HbA1c suppression [2].

Lipid Metabolism and Lipogenesis Studies in Cell-Based Assays

For in vitro investigations of AMPK-mediated inhibition of lipid synthesis, AMPK activator 10 is a potent tool with an EC50 of 0.06 μM (60 nM) for AMPK pathway activation . This potency is 13.3-fold greater than the commonly used tool compound A-769662 (EC50 = 0.8 μM) , allowing the use of lower compound concentrations and minimizing potential off-target or solvent-related artifacts in lipid metabolism assays. The compound increases ACC phosphorylation, a direct readout of AMPK activation, in a concentration-dependent manner, making it suitable for mechanistic studies of AMPK-dependent lipogenesis regulation in hepatocytes and adipocytes .

Comparative AMPK Activator Studies Investigating Isoform Selectivity and Downstream Signaling

AMPK activator 10 serves as a valuable comparator compound in studies designed to dissect the functional consequences of AMPK isoform-selective activation. While PF-06409577 exhibits >4,500-fold selectivity for β1-containing complexes over β2-containing isoforms (EC50 = 2.18–7.03 nM vs. ≥10 μM) [3], and PF-06679142 is selective for α1β1γ1-AMPK (EC50 = 22 nM) [4], AMPK activator 10 demonstrates broader activation (EC50 = 60 nM) and a distinct pharmacological phenotype centered on lipid metabolism and anti-obesity effects . This profile makes AMPK activator 10 an appropriate tool for experiments requiring AMPK pathway activation without extreme isoform bias, particularly in tissues co-expressing multiple AMPK subunit isoforms, such as liver and adipose tissue.

Pharmacological Tool for Chronic Metabolic Studies Without Cardiac Hypertrophy Confounding

In long-term metabolic disease studies where cardiac hypertrophy is a confounding variable to be avoided, AMPK activator 10 offers a differentiated alternative to the pan-AMPK activator MK-8722. MK-8722, while efficacious in glucose lowering, induces cardiac hypertrophy in preclinical models, limiting its utility in chronic metabolic studies where cardiac endpoints are not the primary focus [1]. AMPK activator 10 has been characterized in chronic dosing studies (21-day bid oral administration) with demonstrated anti-obesity and glucose-lowering efficacy and no reports of cardiac hypertrophy in the available literature [2]. This profile supports its selection for studies of obesity, insulin resistance, and metabolic syndrome where long-term AMPK activation is required and cardiac safety is a consideration.

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